(Rac)-1-Palmitoyl-2-chloropropanediol-d5
Description
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is a deuterium-labeled chlorinated glycerol ester. Its molecular formula is C₁₉H₃₇ClO₃, with a molecular weight of 348.94828 g/mol . The compound features a palmitoyl (C16:0) chain esterified at the 1-position of the glycerol backbone, a chlorine atom at the 2-position, and five deuterium atoms replacing hydrogens at specific sites. Its IUPAC name is (2R)-2-chloro-3-hydroxy(²H₅)propyl hexadecanoate, highlighting its stereochemistry and isotopic labeling . This compound is primarily used in mass spectrometry and isotopic tracing studies due to its stable deuterium substitution, enabling precise quantification in complex matrices .
Properties
Molecular Formula |
C19H37ClO3 |
|---|---|
Molecular Weight |
354.0 g/mol |
IUPAC Name |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D |
InChI Key |
DTLWIQAUSLOLCK-XBHHEOLKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 typically involves the esterification of palmitic acid with a chlorinated glycerol derivative. The reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in the synthesis include palmitic acid, chloropropanediol, and deuterium oxide for the deuteration step. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-2 position can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The hydroxyl groups in the glycerol backbone can be oxidized to form carbonyl compounds.
Reduction Reactions: The ester bond can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol, 1-palmitoyl-2-aminopropane-1,3-diol, and 1-palmitoyl-2-thiopropane-1,3-diol.
Oxidation Reactions: Products include 1-palmitoyl-2-oxopropane-1,3-diol.
Reduction Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol.
Scientific Research Applications
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical techniques such as mass spectrometry.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate or inhibitor for various enzymes involved in lipid metabolism, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound belongs to a class of chlorinated glycerol esters with variable acyl chain substitutions and isotopic labels. Key structural variations among analogs include:
| Compound Name | Acyl Chains (Positions) | Fatty Acid Type | Isotopic Labeling | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (Rac)-1-Palmitoyl-2-chloropropanediol-d5 | Palmitoyl (1) | Saturated (C16:0) | d5 | C₁₉H₃₇ClO₃ | 348.95 |
| rac 1,2-Bis-palmitoyl-3-chloropropanediol-D5 | Palmitoyl (1,2) | Saturated (C16:0) | d5 | C₃₅H₆₆ClO₅ | ~610.00* |
| 1,3-Dipalmitoyl-2-chloropropanediol-d5 | Palmitoyl (1,3) | Saturated (C16:0) | d5 | C₃₅H₆₇ClD₅O₄ | 605.43 |
| rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 | Oleoyl (1), Linoleoyl (2) | Unsaturated (C18:1, C18:2) | d5 | C₃₉H₆₅ClO₄ | ~647.40* |
| rac-1-Linoleoyl-2-chloropropanediol-d5 | Linoleoyl (1) | Polyunsaturated (C18:2) | d5 | C₂₁H₃₃ClO₃ | ~380.90* |
*Approximate values inferred from molecular formulas .
Key Observations:
Acyl Chain Position and Number: The presence of two palmitoyl chains (e.g., 1,2-Bis-palmitoyl and 1,3-Dipalmitoyl analogs) increases hydrophobicity and molecular weight compared to the mono-palmitoyl target compound . Unsaturated analogs (e.g., oleoyl, linoleoyl) exhibit lower melting points and higher fluidity due to double bonds .
Isotopic Labeling :
- All listed compounds are deuterated (d5), but labeling positions vary. For example, in 1,3-Dipalmitoyl-2-chloropropanediol-d5, deuterium is likely placed on the glycerol backbone, whereas in unsaturated analogs, it may reside on acyl chains .
Functional Groups :
Physicochemical and Analytical Properties
Solubility and Stability
- Saturated analogs (e.g., palmitoyl-substituted compounds) are less soluble in polar solvents due to long hydrophobic chains.
- Unsaturated analogs (e.g., oleoyl, linoleoyl) show improved solubility in organic solvents but are prone to oxidation .
- Deuterium labeling minimally affects solubility but enhances stability in mass spectrometry by reducing metabolic degradation .
Chromatographic Behavior
Methodological Considerations for Comparison
- Graph-Based Similarity Analysis : Advanced algorithms compare compounds as molecular graphs, capturing structural nuances (e.g., acyl chain branching, isotopic labels) more accurately than bit-vector methods .
- Lumping Strategies : Compounds with similar backbones (e.g., chloropropanediol esters) may be grouped for reaction modeling, but isotopic variants require separate consideration due to kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
